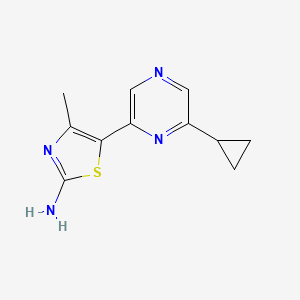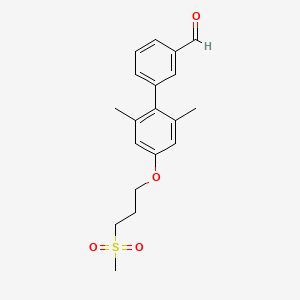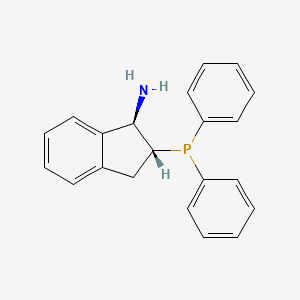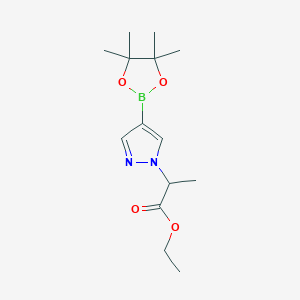
Acide 5-bromo-3-chlorothiophène-2-carboxylique
Vue d'ensemble
Description
5-Bromo-3-chlorothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2BrClO2S and its molecular weight is 241.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-chlorothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chlorothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Acide 5-bromo-3-chlorothiophène-2-carboxylique : est un intermédiaire précieux dans la recherche pharmaceutique. Il peut être utilisé dans la synthèse de divers médicaments, y compris ceux destinés au traitement des troubles thromboemboliques. Par exemple, il est un précurseur dans la synthèse de rivaroxaban, un médicament anticoagulant utilisé pour traiter et prévenir les caillots sanguins .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that the compound contains a thiophene ring, which is known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-chlorothiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-chlorothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. Additionally, 5-Bromo-3-chlorothiophene-2-carboxylic acid may form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 5-Bromo-3-chlorothiophene-2-carboxylic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. This can result in altered gene expression patterns, affecting the production of proteins involved in various cellular functions. Furthermore, 5-Bromo-3-chlorothiophene-2-carboxylic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 5-Bromo-3-chlorothiophene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 5-Bromo-3-chlorothiophene-2-carboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-3-chlorothiophene-2-carboxylic acid can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, while it may degrade under others. This degradation can lead to the formation of by-products that may have different biological activities. In in vivo studies, the long-term effects of 5-Bromo-3-chlorothiophene-2-carboxylic acid on cellular function can vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-chlorothiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a controlled manner. At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. It is important to carefully control the dosage to achieve the desired effects while minimizing potential toxicity .
Transport and Distribution
The transport and distribution of 5-Bromo-3-chlorothiophene-2-carboxylic acid within cells and tissues are important factors that influence its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. These factors can affect the compound’s localization and accumulation, thereby influencing its activity and function .
Propriétés
IUPAC Name |
5-bromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPWFRCVBAIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735242 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842135-76-6 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
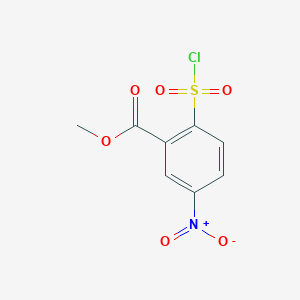
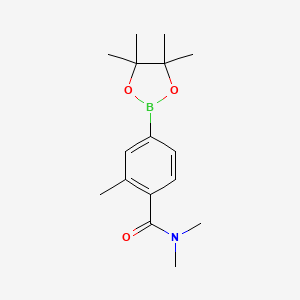
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
